molecular formula C16H15BrN4O2 B8452961 benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate

benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate

Cat. No.: B8452961
M. Wt: 375.22 g/mol
InChI Key: GKMVKDUQFIDARC-UHFFFAOYSA-N
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Description

Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate is a complex organic compound that features a unique structure combining a brominated imidazo[4,5-b]pyridine moiety with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of 6-bromo-1H-imidazo[4,5-b]pyridine, which is then subjected to further functionalization to introduce the phenylmethyl and carbamate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as phase transfer catalysis (PTC) and continuous flow reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like DMF or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can be compared with other imidazo[4,5-b]pyridine derivatives:

The uniqueness of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate lies in its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15BrN4O2

Molecular Weight

375.22 g/mol

IUPAC Name

benzyl N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C16H15BrN4O2/c1-21(16(22)23-10-11-5-3-2-4-6-11)9-14-19-13-7-12(17)8-18-15(13)20-14/h2-8H,9-10H2,1H3,(H,18,19,20)

InChI Key

GKMVKDUQFIDARC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=N2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenylmethyl{2-[(2-amino-5-bromopyridin-3-yl)amino]-2-oxoethyl}methylcarbamate (0.30 g, 0.76 mmol) in acetic acid (7.5 mL) was heated in a microwave apparatus (250 W) for 30 min. at 120° C. After cooling it to room temperature the reaction mixture was concentrated and the pH was adjusted to 8 by the addition of saturated aqueous sodium bicarbonate. The precipitating solid was collected by filtration, washed with water and dried in vacuo to give phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate (0.22 g, 76%). MS (EI) for C16H15BrN4O2: 376 (MH+).
Name
phenylmethyl{2-[(2-amino-5-bromopyridin-3-yl)amino]-2-oxoethyl}methylcarbamate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

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